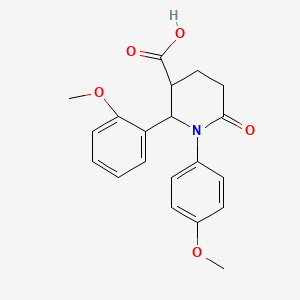![molecular formula C21H19N5O5 B2663829 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 304867-97-8](/img/structure/B2663829.png)
2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. It is a derivative of the heterocyclic compounds imidazole and 2-amino-4H-pyran-3-carbonitrile . These types of compounds are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amino group might participate in acid-base reactions, the nitro group might be reduced to an amine, and the nitrile group might undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
X-ray Crystallography Studies
X-ray diffraction techniques have been employed to study the crystal structures of related carbonitrile compounds. These studies provide insights into the molecular conformation, crystal packing, and stabilization mechanisms of similar chromene carbonitriles (Sharma et al., 2015). For example, compounds like 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile have been synthesized and their triclinic crystal structures determined, revealing significant deviations from planarity in the pyran ring and stabilization by hydrogen bonds.
Electrocatalytic Multicomponent Assembling
Electrocatalytic multicomponent assembling of aldehydes with compounds like 4-hydroxycoumarin and malononitrile, including derivatives of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, have been investigated. This process yields the derivatives in excellent yields through a simple, mild, and efficient procedure (Vafajoo et al., 2014).
Spectral Analysis and Quantum Studies
The spectral analysis, quantum studies, and investigation of non-linear optical (NLO) properties of similar chromene derivatives have been conducted. This includes studies on the thermodynamic stability, electronic absorption spectra, and local reactivity descriptors of compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (Halim & Ibrahim, 2022).
Supramolecular Structure Analysis
The supramolecular architecture of related compounds is controlled by various interactions like hydrogen bonding and π-stacking. Studies have revealed the molecular and supramolecular structures of various chromene derivatives, aiding in understanding their chemical behavior and potential applications (Padilla-Martínez et al., 2011).
Anti-Cancer and Pharmacological Activities
Research on substituted chromene compounds, similar to the compound , has shown potential anti-cancerous properties. The synthesis and characterization of these compounds have led to insights into their analgesic, anticonvulsant, and anti-inflammatory activities, highlighting their significance in pharmacological research (Abdelwahab & Fekry, 2022).
properties
IUPAC Name |
2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-30-17-6-5-12(7-13(17)10-25-11-14(9-24-25)26(28)29)19-15(8-22)21(23)31-18-4-2-3-16(27)20(18)19/h5-7,9,11,19H,2-4,10,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUIBJBYHBPEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CN4C=C(C=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
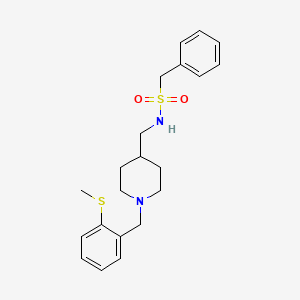

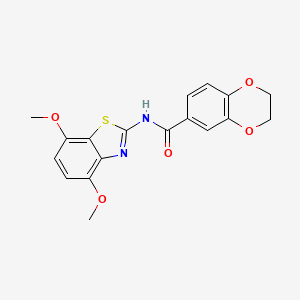
![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
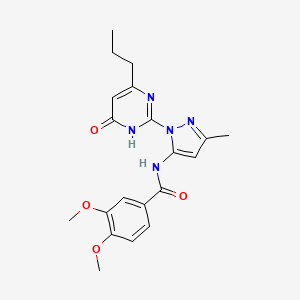
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)
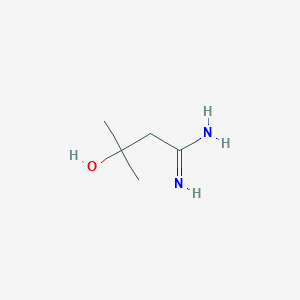
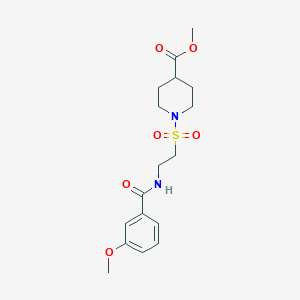
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)
